3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481024
InChI: InChI=1S/C7H11BrN2/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5H2,1-2H3
SMILES: CC(C)N1C=CC(=N1)CBr
Molecular Formula: C7H11BrN2
Molecular Weight: 203.08 g/mol

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13481024

Molecular Formula: C7H11BrN2

Molecular Weight: 203.08 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
IUPAC Name 3-(bromomethyl)-1-propan-2-ylpyrazole
Standard InChI InChI=1S/C7H11BrN2/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5H2,1-2H3
Standard InChI Key KGUBDMJGKKNOEW-UHFFFAOYSA-N
SMILES CC(C)N1C=CC(=N1)CBr
Canonical SMILES CC(C)N1C=CC(=N1)CBr

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a five-membered heterocyclic compound with the systematic name 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₀BrN₂
Molecular Weight203.08 g/mol
Synonyms1511128-14-5, SCHEMBL20762092
CAS Registry Number1511128-14-5

The compound’s 2D and 3D structural representations highlight the planar pyrazole core, with the bromomethyl (-CH₂Br) group at position 3 and the isopropyl (-CH(CH₃)₂) group at position 1 . The bromine atom introduces significant electrophilicity, enabling nucleophilic substitution reactions, while the isopropyl group enhances lipophilicity, influencing solubility and intermolecular interactions.

Synthesis and Preparation

Direct Synthesis Pathways

The compound is synthesized via functionalization of pre-formed pyrazole cores. A common strategy involves:

  • Alkylation of Pyrazole: Reacting 1-(propan-2-yl)-1H-pyrazole with bromomethylating agents (e.g., dibromomethane or N-bromosuccinimide) .

  • Halogen Exchange: Substituting chloromethyl or iodomethyl precursors with bromine sources (e.g., NaBr in acetone) .

Oxidation of Dihydro Derivatives

Patent literature describes the oxidation of dihydro-pyrazole intermediates to yield brominated pyrazoles. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes oxidation with potassium persulfate (K₂S₂O₈) in acetonitrile catalyzed by sulfuric acid, achieving yields of 75–80% . While this method targets a structurally distinct compound, it highlights the role of persulfate oxidants in pyrazole functionalization.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:
R-NH2+C7H10BrN2R-NH-CH2pyrazole+HBr\text{R-NH}_2 + \text{C}_7\text{H}_{10}\text{BrN}_2 \rightarrow \text{R-NH-CH}_2-\text{pyrazole} + \text{HBr}
Such reactions are pivotal for introducing pharmacophores in drug discovery .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the pyrazole core. For instance, the bromine atom could be replaced with aryl or alkenyl groups under conditions involving Pd(PPh₃)₄ and Na₂CO₃ .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in C–X bond formation.

  • Biological Screening: Evaluate its potential as a kinase inhibitor or antimicrobial agent.

  • Derivatization: Explore click chemistry (e.g., azide-alkyne cycloaddition) to generate libraries for high-throughput screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator